

Application Note: Analysis of 2,3-Dinitrotoluene in Contaminated Soil using GC-MS

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Compound of Interest

Compound Name: 2,3-Dinitrotoluene

Cat. No.: B1218952

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Introduction

2,3-Dinitrotoluene (2,3-DNT) is a nitroaromatic compound and one of six isomers of dinitrotoluene.[1] While less common than its 2,4-DNT and 2,6-DNT counterparts, 2,3-DNT is found in trace amounts in military-grade explosives and as a byproduct in industrial manufacturing.[1][2] Its presence in soil is a significant environmental concern due to its potential toxicity and persistence.[3] Accurate and sensitive quantification of 2,3-DNT in contaminated soil is essential for environmental monitoring, risk assessment, and the development of remediation strategies.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the determination of 2,3-DNT, offering high selectivity and sensitivity.[3] This application note provides a detailed protocol for the extraction and quantitative analysis of 2,3-DNT in soil samples by GC-MS.

Data Presentation

The following tables summarize typical quantitative data and instrument conditions for the analysis of dinitrotoluene isomers. While specific data for 2,3-DNT is limited, the presented values for other DNT isomers provide a reasonable expectation of performance.

Table 1: GC-MS Instrumentation and Operating Conditions

Parameter	Value/Description
Gas Chromatograph	Agilent 8890 GC or equivalent
Mass Spectrometer	Agilent 5977B MSD or equivalent
Injector	Split/Splitless Inlet
Injection Mode	Splitless
Injection Volume	1 µL
Injector Temperature	250 °C
GC Column	HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Carrier Gas	Helium
Flow Rate	1.0 mL/min (Constant Flow)
Oven Temperature Program	Initial Temperature: 60 °C, hold for 1 min Ramp 1: 20 °C/min to 180 °C Ramp 2: 10 °C/min to 280 °C, hold for 5 min
MSD Transfer Line	280 °C
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Electron Energy	70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)
Solvent Delay	3 min
Source: BenchChem Application Note[3]	

Table 2: SIM Parameters for 2,3-DNT Quantification

Analyte	Quantifier Ion (m/z)	Qualifier Ion 1 (m/z)	Qualifier Ion 2 (m/z)
2,3-Dinitrotoluene	182	165	63

Note: The mass spectrum of 2,3-dinitrotoluene provides information about its molecular weight and fragmentation pattern.

[\[5\]](#)

Table 3: Typical Performance Data for Dinitrotoluene Isomers

Parameter	2,4-Dinitrotoluene	2,6-Dinitrotoluene
Detection Limit (µg/L)	0.04	0.003

Source: Hable et al. 1991[\[6\]](#)[\[7\]](#)

Experimental Protocols

This section details the methodologies for sample preparation, standard preparation, and instrumental analysis for the quantification of 2,3-DNT in contaminated soil.

Protocol 1: Ultrasonic Extraction of 2,3-DNT from Soil (Based on EPA Method 8330B)

This protocol describes a widely used method for extracting nitroaromatics from solid samples using ultrasonic energy to enhance extraction efficiency.[\[4\]](#)[\[8\]](#)

Materials:

- Contaminated soil sample, air-dried and sieved
- Acetonitrile, HPLC grade
- Anhydrous sodium sulfate

- Ultrasonic bath or probe sonicator
- Centrifuge and 50 mL centrifuge tubes
- 0.45 μm syringe filters
- Volumetric flasks
- Analytical balance

Procedure:

- **Sample Weighing:** Accurately weigh approximately 2.0 g of the prepared soil sample into a 50 mL centrifuge tube.[\[4\]](#)
- **Solvent Addition:** Add 10.0 mL of acetonitrile to the centrifuge tube.[\[4\]](#)
- **Ultrasonic Extraction:** Place the centrifuge tube in an ultrasonic bath and sonicate for 18 hours. Alternatively, use a probe sonicator for a shorter duration as optimized in the laboratory.
- **Centrifugation:** After extraction, centrifuge the sample at approximately 3000 rpm for 10 minutes to separate the soil particles from the extract.[\[2\]](#)[\[4\]](#)
- **Extract Collection:** Carefully decant the supernatant (acetonitrile extract) into a clean collection vial.[\[4\]](#)
- **Drying:** Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.[\[2\]](#)
- **Filtration:** Filter the extract through a 0.45 μm syringe filter into a GC vial for analysis.[\[2\]](#)[\[4\]](#)

Protocol 2: QuEChERS-based Extraction of 2,3-DNT from Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for the extraction of 2,3-DNT from soil, involving a salting-out extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[\[9\]](#)

Materials:

- Contaminated soil sample
- Acetonitrile, HPLC grade
- QuEChERS extraction salts (e.g., 4 g MgSO_4 and 1 g NaCl)
- Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and magnesium sulfate
- 50 mL centrifuge tubes
- Centrifuge

Procedure:

- Extraction: Weigh 10 g of the soil sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and the QuEChERS extraction salts.[\[9\]](#)
- Shaking: Shake the tube vigorously for 1 minute.[\[9\]](#)
- Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes.[\[9\]](#)
- Dispersive SPE Cleanup: Transfer the supernatant to a d-SPE tube containing PSA and MgSO_4 . Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.[\[9\]](#)
- Final Extract: The resulting supernatant is the final extract, ready for GC-MS analysis. A solvent exchange step may be necessary depending on the specific analytical requirements.[\[9\]](#)

Protocol 3: Standard Preparation and GC-MS Analysis

Standard Preparation:

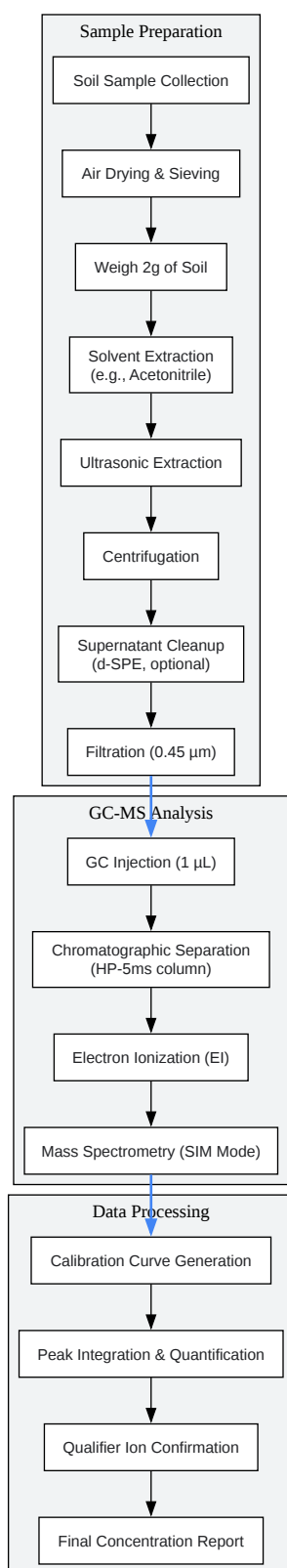
- Stock Standard (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of 2,3-DNT standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Store this solution at 4°C in the dark.[\[3\]](#)

- Intermediate Standard (100 µg/mL): Pipette 1 mL of the 1000 µg/mL stock standard into a 10 mL volumetric flask and dilute to volume with acetonitrile.[3]
- Working Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the intermediate standard with acetonitrile. Transfer each standard to a labeled GC vial.[3]

GC-MS Analysis:

- Sequence Setup: Create a sequence in the instrument software that includes blanks, calibration standards (from lowest to highest concentration), and the prepared soil extracts. [3]
- Injection: Inject 1 µL of each sample and standard into the GC-MS system according to the parameters outlined in Table 1.
- Data Acquisition: Acquire data in the Selected Ion Monitoring (SIM) mode using the ions specified in Table 2.
- Calibration Curve: After the sequence is complete, process the data for the calibration standards. Integrate the peak area of the quantifier ion (m/z 182) for 2,3-DNT at its expected retention time. Plot a calibration curve of peak area versus concentration. A linear regression with a correlation coefficient (R^2) of greater than 0.995 is desirable.[3]
- Quantification: Integrate the peak area for the quantifier ion of 2,3-DNT in the sample chromatograms. Calculate the concentration of 2,3-DNT in the injected sample using the linear regression equation from the calibration curve.[3]
- Confirmation: Verify the presence of 2,3-DNT by confirming the presence of the qualifier ions at the correct retention time and ensuring their ion ratios are consistent with those of the analytical standards.[3]
- Final Concentration: Account for any dilution or concentration factors from the sample preparation step to determine the final concentration of 2,3-DNT in the original soil sample. [3]

Visualizations



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Caption: Experimental workflow for GC-MS analysis of 2,3-DNT in soil.

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